molecular formula C22H20ClN7OS B2575116 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 941906-10-1

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2575116
CAS RN: 941906-10-1
M. Wt: 465.96
InChI Key: BTDOGBVHENTDPR-UHFFFAOYSA-N
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Description

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20ClN7OS and its molecular weight is 465.96. The purity is usually 95%.
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Scientific Research Applications

Potential Inhibitors of 15-Lipoxygenase

Compounds related to 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, a key enzyme involved in inflammatory and allergic responses. Some derivatives showed promising inhibitory activity, which could be beneficial in developing new anti-inflammatory agents (Asghari et al., 2016).

Antimetabolite Properties

The compound's analogues exhibit antimetabolite properties in purine biochemical reactions, indicating potential applications in treating diseases related to purine metabolism. Such properties are relevant in the context of antitrypanosomal activity, which could be valuable in developing treatments for trypanosomiasis (Abdelriheem et al., 2017).

Synthesis of Pyridino-Derivatives

The compound is a part of research focusing on the synthesis of pyridino derivatives, including pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one. Such derivatives have potential applications in pharmaceuticals and as building blocks in organic chemistry (Hassneen & Abdallah, 2003).

Serotonin 5-HT6 Receptor Antagonists

Derivatives of 2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have been investigated as potential serotonin 5-HT6 receptor antagonists. This is significant in the development of treatments for neurological disorders, as 5-HT6 receptors play a role in cognitive processes (Ivachtchenko et al., 2010).

Antiasthma Agents

Compounds from this chemical family have been explored as potential antiasthma agents. The ability to inhibit mediator release in human basophil histamine release assay indicates their potential in asthma treatment (Medwid et al., 1990).

Crystal Structure Studies

The compound's derivatives have been synthesized and analyzed for their crystal structures, contributing to the understanding of molecular interactions and stability. Such studies are important in drug design and the development of new materials (Repich et al., 2017).

properties

IUPAC Name

2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7OS/c23-16-5-4-8-18(13-16)30-21-20(26-27-30)22(25-15-24-21)32-14-19(31)29-11-9-28(10-12-29)17-6-2-1-3-7-17/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDOGBVHENTDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

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